

# Review of clinical trials involving PF-00489791

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## Compound of Interest

Compound Name: PF-00489791

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## An In-depth Technical Review of Clinical Trials Involving PF-00489791

For Researchers, Scientists, and Drug Development Professionals

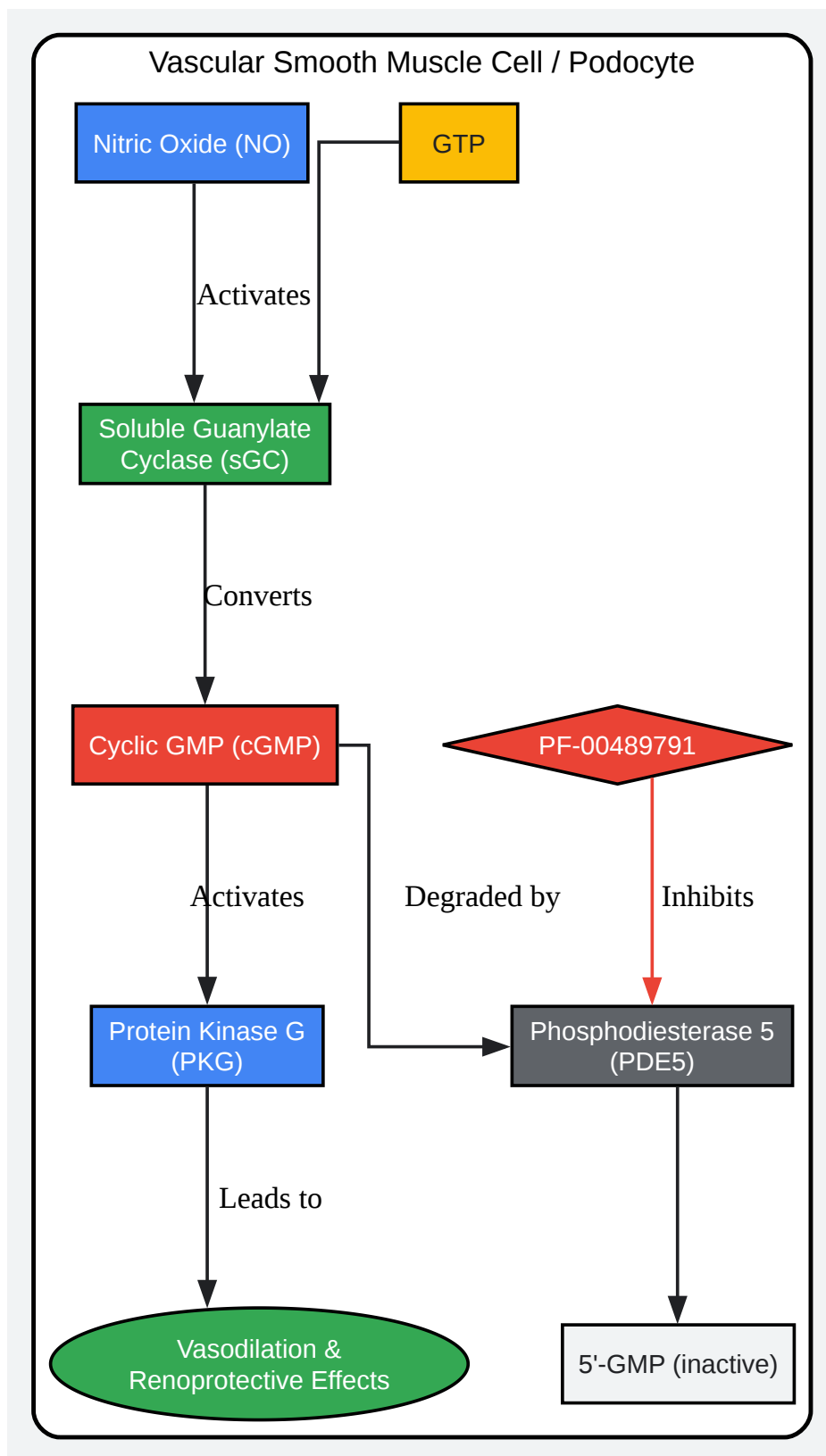
This technical guide provides a comprehensive review of the clinical trial data available for **PF-00489791**, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The primary focus of this document is the Phase 2 clinical trial NCT01200391, which investigated the efficacy and safety of **PF-00489791** in patients with type 2 diabetes and overt nephropathy.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

## Mechanism of Action

**PF-00489791** exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE5, **PF-00489791** leads to an accumulation of cGMP in vascular smooth muscle cells and other tissues.<sup>[1]</sup><sup>[4]</sup> This increase in cGMP activates protein kinase G (PKG), resulting in vasodilation and enhanced blood flow.<sup>[1]</sup> In the context of diabetic nephropathy, this mechanism is believed to improve renal hemodynamics, reduce albuminuria, and exert renoprotective effects.<sup>[1]</sup><sup>[4]</sup>

## Signaling Pathway

The signaling pathway affected by **PF-00489791** is central to vascular tone and cellular function in the kidney. The following diagram illustrates the key components of this pathway.



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Caption: Signaling pathway of **PF-00489791**.

## Clinical Trial Data: NCT01200394

The primary source of clinical data for **PF-00489791** in diabetic nephropathy is the Phase 2 study NCT01200394.<sup>[1][2][3]</sup> This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study that enrolled 256 patients with type 2 diabetes and overt nephropathy.<sup>[1]</sup> Participants were treated with either 20 mg of **PF-00489791** or a placebo once daily for 12 weeks.<sup>[1]</sup>

## Patient Demographics and Baseline Characteristics

The treatment and placebo groups were well-matched at baseline.

Characteristic	PF-00489791 (n=192)	Placebo (n=64)
Age (years), mean (SD)	59.8 (9.4)	60.8 (8.7)
Sex, n (%)		
Male	147 (76.6)	48 (75.0)
Female	45 (23.4)	16 (25.0)
Race, n (%)		
White	136 (70.8)	47 (73.4)
Asian	42 (21.9)	13 (20.3)
Black	11 (5.7)	3 (4.7)
Other	3 (1.6)	1 (1.6)
eGFR (mL/min/1.73 m <sup>2</sup> ), mean (SD)	42.1 (11.0)	41.5 (10.3)
UACR (mg/g), geometric mean (CV%)	988 (111)	1023 (110)
HbA1c (%), mean (SD)	7.8 (1.1)	7.7 (1.0)
Systolic Blood Pressure (mmHg), mean (SD)	135.8 (15.5)	134.1 (16.2)
Diastolic Blood Pressure (mmHg), mean (SD)	76.5 (9.8)	76.1 (9.6)

Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".

## Efficacy Results

The primary efficacy endpoint was the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12.

Efficacy Endpoint	PF-00489791 (n=192)	Placebo (n=64)	Treatment Effect
Change from Baseline in UACR at Week 12			
Ratio of Week 12 to Baseline UACR (Geometric Mean)	0.846	1.004	0.843 (95% CI: 0.73, 0.98)
Percent Change from Baseline	-15.4%	+0.4%	-15.7%
Change from Baseline in HbA1c at Week 12			
Mean Change (SD)	-0.3% (0.8)	+0.1% (0.8)	-0.4% (p<0.05)

Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[\[1\]](#)

Treatment with **PF-00489791** resulted in a statistically significant 15.7% reduction in UACR compared to placebo.[\[1\]](#) A modest but statistically significant reduction in HbA1c was also observed in the **PF-00489791** group.[\[1\]](#) There were no significant changes in blood pressure between the two groups.[\[1\]](#)

## Safety and Tolerability

**PF-00489791** was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar between the treatment and placebo groups.

Adverse Event	PF-00489791 (n=192)	Placebo (n=64)
Any TEAE, n (%)	105 (54.7)	36 (56.3)
Most Common TEAEs (≥2% in either group), n (%)		
Headache	15 (7.8)	3 (4.7)
Diarrhoea	7 (3.6)	0 (0.0)
Dyspepsia	7 (3.6)	1 (1.6)
Nausea	5 (2.6)	2 (3.1)
Nasopharyngitis	5 (2.6)	2 (3.1)
Urinary tract infection	4 (2.1)	3 (4.7)
Serious TEAEs, n (%)	13 (6.8)	4 (6.3)
Discontinuation due to TEAEs, n (%)	17 (8.9)	2 (3.1)

Data compiled from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[\[1\]](#)

The most frequently reported TEAEs in the **PF-00489791** group were headache, diarrhea, and dyspepsia.[\[1\]](#)

## Experimental Protocols

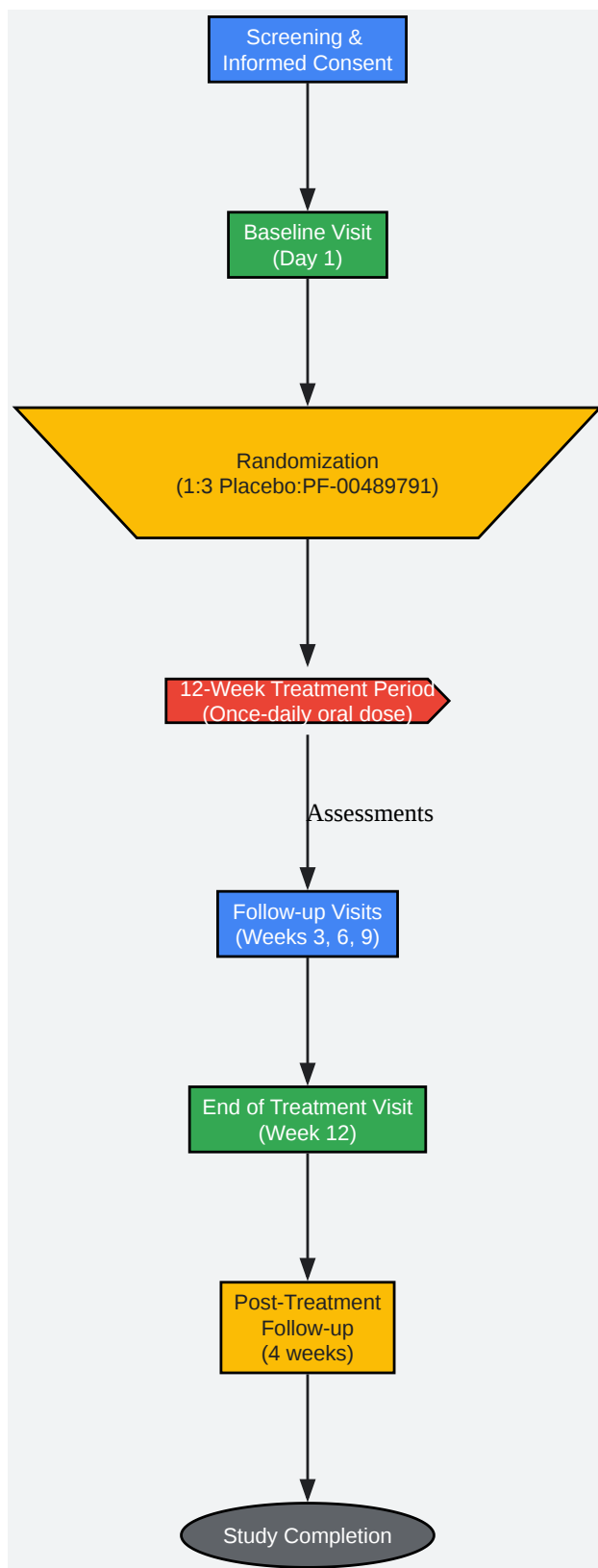
### Key Assessments in NCT01200394

- **Urinary Albumin-to-Creatinine Ratio (UACR):** First-morning void urine samples were collected on three consecutive days at baseline and at specified follow-up visits. Urinary albumin and creatinine concentrations were measured at a central laboratory to calculate the UACR.
- **Estimated Glomerular Filtration Rate (eGFR):** Serum creatinine was measured at baseline and throughout the study. The eGFR was calculated using the Modification of Diet in Renal Disease (MDRD) equation.

- Glycated Hemoglobin (HbA1c): Blood samples were collected at baseline and at the end of the treatment period for HbA1c measurement at a central laboratory.
- Blood Pressure: Seated systolic and diastolic blood pressure were measured at each study visit after a period of rest.
- Safety Assessments: Adverse events were monitored and recorded at each study visit. Clinical laboratory tests, vital signs, and electrocardiograms were also performed at regular intervals.

## Experimental Workflow

The following diagram outlines the typical patient journey and workflow in the NCT01200394 clinical trial.



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